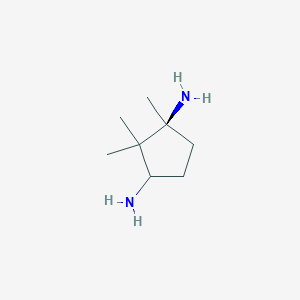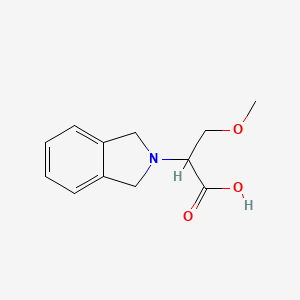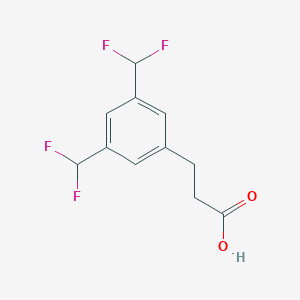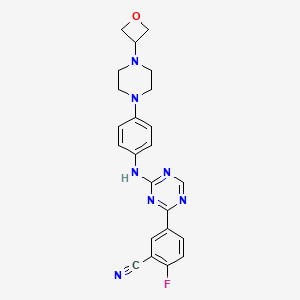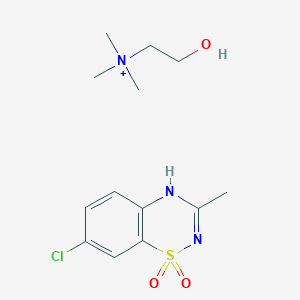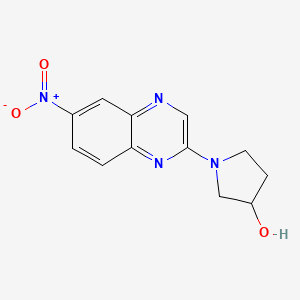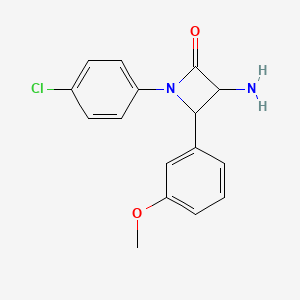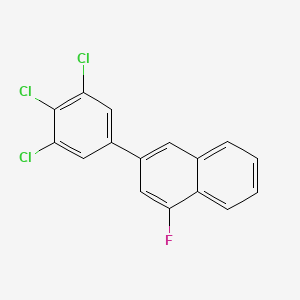
1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene is an organofluorine compound belonging to the group of naphthalene derivatives and fluoroaromatics. Its molecular formula is C16H8Cl3F, and it has a molecular weight of 325.59 g/mol . This compound is characterized by the presence of a fluorine atom at the first position of the naphthalene ring and three chlorine atoms at the 3, 4, and 5 positions of the phenyl ring.
Méthodes De Préparation
The synthesis of 1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene typically involves the reaction of naphthalene with a fluorinating agent such as Selectfluor . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods may involve large-scale fluorination processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-(3,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Lacks the chlorine atoms and has different reactivity and applications.
1-Chloronaphthalene: Contains chlorine but lacks fluorine, leading to different chemical properties and uses.
1-Bromonaphthalene: Similar structure but with bromine instead of fluorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H8Cl3F |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
1-fluoro-3-(3,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-6-11(7-14(18)16(13)19)10-5-9-3-1-2-4-12(9)15(20)8-10/h1-8H |
Clé InChI |
ROPFBKSBAYHXAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


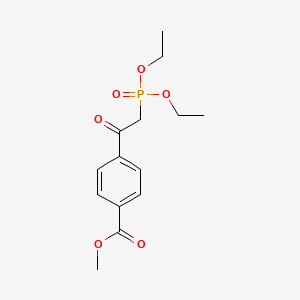
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)

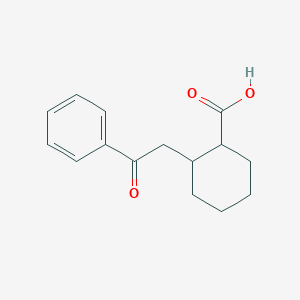

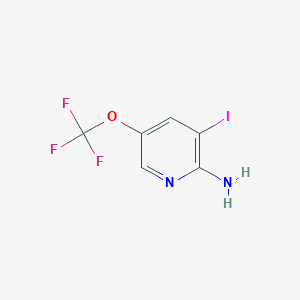
![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
